molecular formula C13H19N B7791904 1-Tert-butyl-1,2,3,4-tetrahydroisoquinoline

1-Tert-butyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B7791904
M. Wt: 189.30 g/mol
InChI Key: KJJVKIWQGWVWPC-UHFFFAOYSA-N
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Description

1-Tert-butyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the tetrahydroisoquinoline ring system. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of 1-tert-butyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with tert-butyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yields and purity while minimizing waste and production costs .

Chemical Reactions Analysis

1-Tert-butyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields isoquinoline derivatives, while reduction results in fully saturated tetrahydroisoquinolines .

Scientific Research Applications

Chemical Synthesis

TBTIQ serves as a vital intermediate in the synthesis of complex organic molecules. Its structure allows it to participate in various chemical reactions, making it a valuable building block for:

  • Pharmaceuticals : TBTIQ is used in the synthesis of drugs targeting neurodegenerative diseases and other medical conditions.
  • Agrochemicals : The compound is also utilized in developing pesticides and herbicides due to its biological activity.

Biological Research

Research into TBTIQ has revealed its potential biological activities, particularly concerning neurotransmitter systems. Its applications in biology include:

  • Neuroprotective Agent : Studies indicate that TBTIQ may interact with neurotransmitter receptors such as dopamine and serotonin receptors, potentially offering neuroprotective effects against conditions like Alzheimer’s disease and Parkinson’s disease .
  • Antimicrobial Activity : TBTIQ derivatives have been evaluated for their antimicrobial properties. For example, novel isoquinoline dipeptides derived from TBTIQ demonstrated significant antibacterial activity against strains of Escherichia coli and potent antifungal effects .

Medical Applications

The therapeutic potential of TBTIQ is under investigation in several areas:

  • Neurodegenerative Diseases : Ongoing research focuses on TBTIQ's role as a dual-target inhibitor for treating Alzheimer’s disease by inhibiting cholinesterases and monoamine oxidases .
  • Analgesic Effects : Compounds derived from TBTIQ are being studied for their potential as analgesics, particularly in managing neuropathic pain and other chronic pain syndromes .

Industrial Applications

In industry, TBTIQ is utilized for its properties in:

  • Fine Chemicals Production : It serves as a precursor in synthesizing various functional materials and specialty chemicals.
  • Catalyst Development : The compound's unique structure allows it to be employed in developing new catalysts for chemical reactions.

Case Study Examples

  • A study designed novel 3,4-dihydro-2(1H)-quinolinone-dithiocarbamate derivatives based on TBTIQ's structure to target Alzheimer’s disease effectively. These compounds showed significant inhibitory activity against cholinesterases and monoamine oxidases while crossing the blood-brain barrier .
  • Another research effort synthesized isoquinoline conjugates to explore their antimicrobial properties against resistant bacterial strains. The results indicated that these compounds exhibited stronger antibacterial effects than existing treatments .

Comparison with Similar Compounds

Biological Activity

Overview

1-Tert-butyl-1,2,3,4-tetrahydroisoquinoline (THTIQ) is a chemical compound belonging to the tetrahydroisoquinoline class, which is noted for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neuroprotection and as an anticancer agent. The presence of a tert-butyl group enhances its pharmacological properties, making it a subject of extensive research.

This compound can be synthesized through various methods, typically involving the reaction of 1,2,3,4-tetrahydroisoquinoline with tert-butyl chloride in the presence of bases like sodium hydride or potassium carbonate. The reaction is often carried out in aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

The biological activity of THTIQ is primarily attributed to its interaction with neurotransmitter systems. It has been suggested that THTIQ may act on dopamine and serotonin receptors, contributing to its neuroprotective effects. This interaction may help mitigate the effects of neurodegenerative diseases by enhancing neurotransmission and protecting neuronal cells from oxidative stress .

Neuroprotective Effects

Research indicates that THTIQ exhibits neuroprotective properties. In various in vitro studies, it has shown the ability to protect neuronal cells from apoptosis induced by oxidative stress and excitotoxicity. For instance, THTIQ demonstrated significant protective effects against glutamate-induced toxicity in neuronal cell lines .

Antiviral Activity

Recent studies have highlighted the antiviral potential of THTIQ derivatives against SARS-CoV-2. A compound structurally related to THTIQ was found to inhibit viral replication in Vero E6 cells with an EC50 of 3.15 μM and a selectivity index exceeding 63.49. This suggests that compounds derived from THTIQ may serve as promising candidates for antiviral drug development .

Anticancer Properties

THTIQ has also been investigated for its anticancer activities. Its derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, certain THTIQ analogs were found to exhibit IC50 values in the nanomolar range against specific tumor types .

Comparative Analysis with Similar Compounds

To understand the unique properties of THTIQ, it is beneficial to compare it with other tetrahydroisoquinoline derivatives:

Compound NameStructure VariationNotable Activity
1-Methyl-1,2,3,4-tetrahydroisoquinolineMethyl group instead of tert-butylDifferent neuroprotective profile
1-Benzyl-1,2,3,4-tetrahydroisoquinolineBenzyl group modificationEnhanced anticancer activity
1-Phenyl-1,2,3,4-tetrahydroisoquinolinePhenyl substitutionVaried receptor interactions

The presence of the tert-butyl group in THTIQ significantly influences its steric and electronic properties compared to these analogs .

Neuroprotection Study

In a study examining the neuroprotective effects of THTIQ on SH-SY5Y neuroblastoma cells exposed to oxidative stress, results indicated that THTIQ reduced cell death by approximately 40% compared to untreated controls. This effect was attributed to its antioxidant properties and ability to modulate intracellular signaling pathways involved in cell survival .

Antiviral Efficacy Against SARS-CoV-2

A recent investigation into the antiviral efficacy of THTIQ derivatives demonstrated their ability to inhibit SARS-CoV-2 replication effectively. The study reported that compound trans-1 , a derivative of THTIQ, exhibited an EC50 value of 2.78 μM in Calu-3 human lung cells, outperforming traditional antiviral agents like chloroquine .

Properties

IUPAC Name

1-tert-butyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-13(2,3)12-11-7-5-4-6-10(11)8-9-14-12/h4-7,12,14H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJVKIWQGWVWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C2=CC=CC=C2CCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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